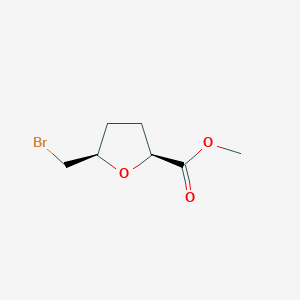

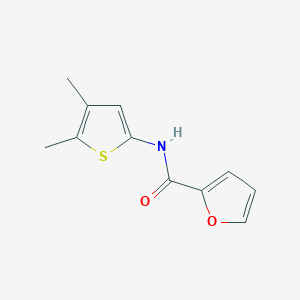

Methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate, also known as MBOC, is a chemical compound that has gained significant attention in scientific research. It is a versatile building block that can be used in the synthesis of various complex molecules. MBOC has been used in the development of drugs, agrochemicals, and materials science.

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

- Palladium-Catalysed Direct Heteroarylations : Research has shown that compounds similar to Methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate can be used in palladium-catalysed direct heteroarylations. These processes are significant for the formation of biheteroaryls in high yields, with ester groups preventing dimer or oligomer formation and allowing a wide variety of heteroaromatics to be coupled efficiently (Fu, Zhao, Bruneau, & Doucet, 2012).

- Synthesis of Oxazolone-4-carboxylates : The synthesis of 2-oxazolone-4-carboxylates from related bromo-ketoesters has been described, showcasing methods for converting these compounds into heterocycles with potential applications in pharmaceuticals and materials science (Okonya, Hoffman, & Johnson, 2002).

Biological Process Studies

- DNA Methylation and Demethylation : Studies have elucidated the roles of TET proteins in the oxidation of 5-methylcytosine to its oxidized derivatives, including 5-hydroxymethylcytosine, demonstrating the dynamic nature of DNA methylation and its implications for gene regulation and embryonic development (Wu & Zhang, 2017).

Electrocatalysis and Carbon Dioxide Utilization

- Electrocatalytic Carboxylation : Research has demonstrated the potential for electrocatalytic carboxylation of bromo-substituted pyridines with CO2 in ionic liquids, offering a sustainable pathway for the synthesis of valuable carboxylic acids (Feng, Huang, Liu, & Wang, 2010).

Esterification in Organic Synthesis

- Selective Esterifications : Innovations in selective esterification techniques have been reported, demonstrating the efficiency of certain catalysts and reagents in esterifying primary alcohols in the presence of water, which is relevant for the synthesis of various ester-functionalized compounds (Wang, Aleiwi, Wang, & Kurosu, 2012).

Propriétés

IUPAC Name |

methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO3/c1-10-7(9)6-3-2-5(4-8)11-6/h5-6H,2-4H2,1H3/t5-,6+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNKYZOFQQCVAD-RITPCOANSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(O1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H](O1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S,5R)-5-(bromomethyl)oxolane-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2710809.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)pyrimidine-5-carboxylic acid](/img/structure/B2710813.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]propanamide](/img/structure/B2710815.png)

![N-{4-[(phenylsulfanyl)methyl]phenyl}-1-indolinecarboxamide](/img/structure/B2710817.png)

![6-(4-Fluorophenyl)-5H-triazolo[1,5-a]pyrazin-4-one](/img/structure/B2710821.png)

![N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2710823.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide](/img/structure/B2710829.png)